molecular formula C18H26N6O2 B2672794 3-Methyl-1,7-dipropyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-di one CAS No. 1014011-92-7

3-Methyl-1,7-dipropyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-di one

Cat. No.: B2672794
CAS No.: 1014011-92-7
M. Wt: 358.446
InChI Key: HKQMGSMZKHZBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,7-dipropyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione is a complex organic compound that belongs to the class of purines Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,7-dipropyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the methyl and propyl groups through alkylation reactions. Specific reagents and catalysts, such as alkyl halides and strong bases, are often used to facilitate these reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as crystallization, distillation, and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,7-dipropyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and appropriate reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated analogs. Substitution reactions can result in a variety of functionalized compounds with different chemical properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: Its structural similarity to purines makes it a candidate for studying nucleic acid interactions and enzyme inhibition.

    Medicine: The compound may have potential therapeutic applications, such as acting as an antiviral or anticancer agent, due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1,7-dipropyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-1,7-dipropyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione include other substituted purines, such as:

  • 1,3,7-Trimethylxanthine (Caffeine)
  • 1,3-Dimethylxanthine (Theophylline)
  • 1,7-Dimethylxanthine (Paraxanthine)

Uniqueness

What sets 3-Methyl-1,7-dipropyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione apart is its unique combination of methyl and propyl groups, as well as the presence of the trimethylpyrazolyl moiety

Properties

IUPAC Name

3-methyl-1,7-dipropyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-7-9-22-14-15(21(6)18(26)23(10-8-2)16(14)25)19-17(22)24-13(5)11(3)12(4)20-24/h7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQMGSMZKHZBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.